(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone
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Overview
Description
(3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic compound that features a combination of oxadiazole, pyrrolidine, and pyridine moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Attachment of the Pyrrolidine Moiety: This step may involve nucleophilic substitution reactions where a pyrrolidine derivative is introduced.
Incorporation of the Pyridine Ring: This can be done through coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or phenyl moieties.
Reduction: Reduction reactions might target the oxadiazole ring or the carbonyl group.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Biologically, compounds with oxadiazole and pyridine rings are often explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Industrially, these compounds might be used in the development of new materials, such as polymers or dyes, due to their stable and versatile structures.
Mechanism of Action
The mechanism of action of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding, while the aromatic rings can engage in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
- (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-3-yl)methanone
- (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone
Uniqueness
The uniqueness of (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can significantly affect the compound’s interaction with biological targets.
Biological Activity
The compound (3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-2-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a unique combination of oxadiazole, pyrrolidine, and pyridine moieties which contribute to its biological properties. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which can influence the compound's interaction with various biological targets.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C18H16N4O2 |
InChI Key | GZCVNARUVDFOLK-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. The oxadiazole moiety may facilitate binding through hydrogen bonds, while the aromatic rings can engage in π-stacking interactions. Such interactions can modulate enzyme activity or receptor signaling pathways.
Antimicrobial Activity
Research has indicated that derivatives of pyrrolidine and oxadiazole exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives demonstrate potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of halogen substituents has been linked to enhanced bioactivity in related compounds .
Antifungal Activity
In addition to antibacterial properties, similar compounds have been evaluated for antifungal activity. For example, some derivatives have shown effectiveness against Candida albicans, with varying degrees of potency depending on their structural modifications .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds containing the oxadiazole and pyrrolidine frameworks:
- Antibacterial Efficacy : A study demonstrated that a series of pyrrolidine derivatives exhibited strong antibacterial activity against multiple strains of bacteria. The structural variations significantly impacted their efficacy, suggesting that modifications could enhance their therapeutic potential .
- Mechanistic Insights : Computational docking studies revealed crucial interactions between these compounds and their biological targets, providing insights into their mechanisms of action. Specific amino acid residues involved in binding were identified, facilitating further drug design efforts .
- Comparative Analysis : When compared to other similar compounds, this compound exhibited unique substitution patterns that influenced its reactivity and biological activity.
Properties
IUPAC Name |
[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyridin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-8-4-5-10-19-15)22-11-9-14(12-22)16-20-17(24-21-16)13-6-2-1-3-7-13/h1-8,10,14H,9,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCVNARUVDFOLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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